Ellagic acid arabinoside (frequently tracked under database identifiers such as CAS 302-72-7 in metabolomics repositories) is a highly specialized hydrolyzable tannin derivative and a glycosylated form of ellagic acid [1]. Characterized by the attachment of an arabinofuranose or arabinopyranose moiety to the ellagic acid core, this compound exhibits enhanced polarity and altered physicochemical properties compared to its aglycone counterpart. In procurement contexts, it is primarily sourced as a high-purity analytical reference standard for metabolomics, food authenticity testing, and advanced pharmacological research where the poor aqueous solubility of free ellagic acid limits experimental reproducibility [1].
Substituting ellagic acid arabinoside with free ellagic acid or crude ellagitannin mixtures introduces severe processability and analytical limitations [1]. Free ellagic acid is notoriously insoluble in water and many organic solvents, leading to erratic bioavailability profiles and precipitation in aqueous assay buffers. Conversely, crude extracts contain highly variable ratios of punicalagins, sanguiins, and free ellagic acid, making precise dose-response quantification impossible. Furthermore, in food authenticity and pharmacokinetic tracking, the specific arabinose conjugation is the definitive biomarker for specific botanical origins; substituting it with ellagic acid glucoside or xyloside completely invalidates chromatographic retention time calibrations and mass spectrometry fragmentation libraries [2].
Glycosylation of the ellagic acid core with an arabinose moiety significantly alters the compound's polarity, directly impacting its behavior in reversed-phase liquid chromatography and aqueous handling. In comparative HPLC-DAD studies, ellagic acid arabinoside elutes with a significantly shorter retention time compared to the highly hydrophobic free ellagic acid [1]. This increased polarity translates to improved aqueous solubility and prevents the spontaneous precipitation often observed when handling the aglycone in physiological buffers.
| Evidence Dimension | Reversed-phase HPLC retention time (polarity indicator) |
| Target Compound Data | Shorter retention time (e.g., ~22.7 min) indicating higher polarity |
| Comparator Or Baseline | Free ellagic acid (later elution, e.g., ~25.4 min) |
| Quantified Difference | ~10-15% reduction in retention time on C18 columns |
| Conditions | Reversed-phase HPLC with water/methanol/formic acid gradients |
Higher polarity and solubility ensure stable formulation in aqueous assays and clear chromatographic separation from hydrophobic matrix interferences.
During thermal processing (such as extraction, pasteurization, or jam manufacturing), complex ellagitannins rapidly degrade, artificially inflating the concentration of free ellagic acid. However, ellagic acid arabinoside demonstrates robust thermal stability. Studies tracking phenolic degradation during 6 months of storage and thermal processing show that while free ellagic acid concentrations can increase up to 3-fold due to the breakdown of larger tannins, the arabinoside conjugate remains chemically stable[1]. This makes it an indispensable stable marker for process validation.
| Evidence Dimension | Chemical stability under thermal processing |
| Target Compound Data | Stable concentration profile during thermal treatment and storage |
| Comparator Or Baseline | Free ellagic acid (artificially increases up to 300% due to tannin breakdown) |
| Quantified Difference | Arabinoside remains stable while aglycone levels fluctuate by up to 3-fold |
| Conditions | Thermal processing and 6-month storage of botanical matrices |
Procurement of the arabinoside provides a stable reference standard that does not artificially degrade or accumulate during high-temperature manufacturing workflows.
In the authentication of high-value botanical extracts, ellagic acid arabinoside serves as a highly specific biomarker. Mass spectrometry (LC-MS) yields a distinct molecular ion at m/z 433 [M-H]- with a definitive fragment at m/z 301, representing the loss of the 132 Da pentose[1]. Substituting this with ellagic acid glucoside or generic ellagic acid fails to confirm the specific pentosyl conjugation unique to target botanicals like Rubus idaeus.
| Evidence Dimension | MS/MS fragmentation specificity (neutral loss) |
| Target Compound Data | m/z 433 -> 301 (loss of 132 Da arabinose) |
| Comparator Or Baseline | Ellagic acid glucoside (m/z 463 -> 301, loss of 162 Da hexose) |
| Quantified Difference | 30 Da difference in neutral loss signature |
| Conditions | LC-MS/MS negative ionization mode |
Accurate mass fragmentation is mandatory for QA/QC departments verifying the botanical origin and preventing adulteration of premium extracts.
Due to its specific MS/MS fragmentation pattern (loss of 132 Da) and distinct HPLC retention time, ellagic acid arabinoside is the preferred analytical standard for verifying the authenticity of red raspberry and pomegranate extracts, preventing substitution with cheaper tannin sources [1].
Its proven stability during thermal processing makes it an excellent chemical marker for validating pasteurization and extraction workflows, where other complex ellagitannins degrade and free ellagic acid levels artificially spike [2].
Because the arabinose moiety enhances aqueous solubility compared to free ellagic acid, this compound is ideal for in vitro digestion models and Caco-2 cell permeability assays studying the gastrointestinal absorption and microbiome biotransformation of dietary polyphenols [2].